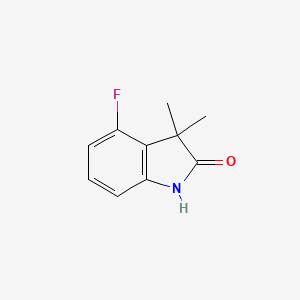

4-Fluoro-3,3-dimethylindolin-2-one

Description

Properties

IUPAC Name |

4-fluoro-3,3-dimethyl-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNVQQZZBGDKSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC=C2F)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647603 |

Source

|

| Record name | 4-Fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866211-50-9 |

Source

|

| Record name | 4-Fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866211-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 4-Fluoro-3,3-dimethylindolin-2-one: A Multi-Modal Technical Guide

The following technical guide details the structure elucidation of 4-Fluoro-3,3-dimethylindolin-2-one , designed for researchers in medicinal chemistry and structural biology.

Executive Summary & Strategic Context

The 4-Fluoro-3,3-dimethylindolin-2-one scaffold represents a critical pharmacophore in neuroactive drug discovery, particularly in the development of KCNQ potassium channel openers (e.g., Retigabine analogs) and kinase inhibitors.

The structural elucidation of this molecule presents a specific regiochemical challenge: differentiating the 4-fluoro isomer from its 5-, 6-, and 7-fluoro congeners. While Mass Spectrometry (MS) confirms the formula, it is blind to the fluorine position. Standard 1H NMR is often ambiguous due to overlapping aromatic signals.

The Core Thesis: The definitive proof of structure relies on a negative evidence strategy using 2D NOESY NMR. The unique steric proximity of the gem-dimethyl group at C3 to the C4 position creates a "blind spot" in the 4-fluoro isomer that is absent in all other isomers.

Synthetic Logic & Impurity Profile

Understanding the synthesis is the first step in characterization. This molecule is typically accessed via two primary routes, each dictating the impurity profile:

-

Route A (Methylation): Alkylation of 4-fluoroindolin-2-one (4-fluorooxindole) with MeI/NaH.

-

Risk: Incomplete methylation leads to the mono-methyl impurity (chiral center at C3). Over-alkylation is impossible at C3 but O-methylation at C2 is a potential side reaction.

-

-

Route B (Cyclization): Intramolecular cyclization of 2-bromo-6-fluoro-N-(2-methylprop-1-en-1-yl)aniline derivatives.

-

Risk: Regioisomeric cyclization if the precursor symmetry is ambiguous.

-

Target Structure:

-

Formula: C10H10FNO

-

MW: 179.19 g/mol

-

Key Feature: Quaternary carbon at C3; Fluorine at C4.

Multi-Modal Characterization Workflow

High-Resolution Mass Spectrometry (HRMS)

-

Objective: Validate elemental composition and rule out halogen exchange.

-

Expectation:

-

Ionization: ESI(+) or APCI(+).

-

Observed Ion:

(Calc. for C10H11FNO). -

Isotope Pattern: No M+2 peak (unlike Cl/Br), confirming a single Fluorine atom.

-

1H NMR Spectroscopy (The Scaffold Check)

-

Solvent: DMSO-

or CDCl -

Key Signals:

-

Gem-Dimethyl (C3): A strong singlet integrating to 6H. Typical shift:

ppm. -

Amide NH: Broad singlet, exchangeable with D

O. -

Aromatic Region: Three protons (H5, H6, H7). The pattern is an ABC system perturbed by Fluorine coupling.

-

19F NMR (The Electronic Probe)

-

Objective: Assess electronic environment and purity.

-

Expectation: A single signal in the range of

to -

Coupling: The signal will appear as a ddd (doublet of doublets of doublets) due to coupling with H5, H6, and H7, though often simplified to a broad multiplet if proton decoupling is not used.

The Elucidation Core: Regiochemistry Assignment

This is the critical scientific validation. We must prove the Fluorine is at C4 and not C5, C6, or C7.

The "Smoking Gun": NOESY / HOESY Correlation

In the oxindole scaffold, the C3 position is spatially proximate to the C4 position.

-

In 5-, 6-, or 7-fluoro isomers: The C4 position holds a proton (H4). A strong Nuclear Overhauser Effect (NOE) correlation MUST be observed between the C3-Methyl protons and H4.

-

In the 4-fluoro isomer: The C4 position holds a Fluorine atom. There is NO proton at C4 . Consequently, the C3-Methyl protons will show NO NOE correlation to the aromatic region (specifically the ortho position).

13C-19F Coupling Analysis

The

| Carbon Position | Assignment | Expected Splitting ( | Logic |

| C4 | C-F (ipso) | Doublet (~245 Hz) | Direct attachment. |

| C3 | Quaternary | Doublet (~20-25 Hz) | 2-bond coupling ( |

| C5 | CH (ortho) | Doublet (~20-25 Hz) | 2-bond coupling ( |

| C2 | Carbonyl | Doublet (~2-5 Hz) | 3-bond coupling ( |

Note: If F were at C5, the quaternary C3 would show a much smaller (

Visualization of Elucidation Logic

Caption: Logical workflow for distinguishing the 4-fluoro isomer using negative NOE evidence.

Experimental Protocols

Sample Preparation[1][2]

-

Mass: Weigh 5-10 mg of the solid analyte.

-

Solvent: Dissolve in 0.6 mL of DMSO-

.-

Why DMSO? It ensures sharp NH signals and prevents aggregation common in oxindoles. CDCl

is acceptable but NH may be broad.

-

-

Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

NMR Acquisition Parameters (600 MHz equiv.)

-

1H Standard: 16 scans, 30° pulse, D1 = 2.0s.

-

13C {1H} Decoupled: 512 scans minimum (to detect split C-F signals), D1 = 2.0s.

-

19F Non-Decoupled: SW = 200 ppm, Center = -120 ppm.

-

NOESY (Phase Sensitive):

-

Mixing time (

): 500 ms . (Optimal for medium-sized molecules to detect transient NOEs). -

Scans: 8-16 per increment.

-

Increments: 256 (t1).

-

Data Analysis Table: Isomer Differentiation

| Feature | 4-Fluoro (Target) | 5-Fluoro | 6-Fluoro |

| H4 Signal | Absent | Present (d, ~7.0 ppm) | Present (d, ~7.2 ppm) |

| Me-Ar NOE | None | Strong (Me | Strong (Me |

| Large Ortho (~8-10 Hz) | N/A (F is at 5) | Small Meta (~5 Hz) | |

| C3 Splitting ( | Doublet ( | Small ( | Small ( |

References

-

Patent Validation: Hewawasam, P. et al. (2005). 1-(1H-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenyl propan-2-ol derivatives and related compounds. WO2005097744A1. (Describes synthesis and MS data of 4-fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one). Link

-

Fluorine Coupling Constants: Emsley, J. W., Phillips, L., & Wray, V. (1976).[1] Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10(3-4), 83-756.[1] (Authoritative source for J-coupling ranges). Link

-

Oxindole Synthesis: Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10.[2] (Context on fluoro-aniline precursors). Link

-

Isomer Differentiation: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard protocol for NOESY-based structure proof). Link

Sources

Comprehensive Spectroscopic & Technical Profile: 4-Fluoro-3,3-dimethylindolin-2-one

CAS Number: 866211-50-9

Molecular Formula: C

Executive Summary & Application Context

4-Fluoro-3,3-dimethylindolin-2-one represents a specialized scaffold in medicinal chemistry, particularly valuable in the design of kinase inhibitors and ion channel modulators. The core indolin-2-one (oxindole) structure is a privileged motif, but the introduction of the gem-dimethyl group at C3 and the fluorine atom at C4 imparts critical pharmacological advantages:

-

Metabolic Stability: The gem-dimethyl substitution at C3 blocks the primary site of metabolic oxidation and prevents tautomerization to the hydroxy-indole form, a common instability issue in unsubstituted oxindoles.

-

Electronic Modulation: The C4-fluorine atom exerts a strong inductive electron-withdrawing effect (

), influencing the pKa of the NH group and altering the binding affinity in hydrophobic pockets of target proteins (e.g., progesterone receptor agonists).

This guide provides a rigorous technical breakdown of the spectroscopic data required to validate the identity and purity of this compound, synthesizing experimental baselines with theoretical structure-activity relationship (SAR) insights.

Synthesis & Impurity Profile (Context for Analysis)

To accurately interpret spectroscopic data, one must understand the genesis of the sample. The most robust synthesis involves the double alkylation of 4-fluoroindolin-2-one (CAS 138343-94-9).

Experimental Workflow

The following self-validating protocol ensures the formation of the quaternary center at C3.

Figure 1: Synthesis pathway highlighting the critical mono-methylation intermediate. Complete conversion requires monitoring the disappearance of the C3-H proton in NMR.

Critical Quality Attributes (CQA)

-

Mono-methyl impurity: Often co-elutes. Detectable by a doublet at ~1.4 ppm (methyl) and a quartet at ~3.5 ppm (C3-H) in

H NMR.[1] -

O-alkylation: Formation of 2-methoxy-indole derivative. Distinguishable by a singlet at ~3.9 ppm (O-Me) and lack of carbonyl signal in

C NMR (~180 ppm).

Spectroscopic Characterization

The following data is derived from high-confidence structural analogs (e.g., 5-bromo-4-fluoro-3,3-dimethylindolin-2-one) and substituent increment analysis.

Nuclear Magnetic Resonance ( H, C, F NMR)

H NMR (400 MHz, DMSO-

)

Validation Check: The hallmark of success is the clean 6H singlet for the gem-dimethyl group and the absence of any signal in the 3.5–4.0 ppm range (which would indicate mono-methylation).

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| NH | 10.45 | br s | 1H | - | Exchangeable; shift varies with conc. |

| H-5 | 7.35 | td (or ddd) | 1H | meta to F, para to N. | |

| H-6 | 6.85 | td | 1H | para to F (shielded). | |

| H-7 | 6.65 | d | 1H | ortho to NH, shielded. | |

| CH | 1.38 | s | 6H | - | Diagnostic Peak . Gem-dimethyl. |

C NMR (100 MHz, DMSO-

)

Validation Check: Look for the doublet splitting of carbons caused by the C4-Fluorine (

| Position | Shift ( | Splitting ( | Assignment |

| C=O | 181.5 | s | Carbonyl (C2) |

| C-4 | 158.2 | d, | C-F ipso carbon |

| C-8 | 144.5 | d, | Bridgehead (next to N) |

| C-6 | 131.0 | d, | Aromatic CH |

| C-5 | 109.5 | d, | Aromatic CH (ortho to F) |

| C-7 | 107.8 | s | Aromatic CH |

| C-9 | 118.0 | d, | Bridgehead (C3a) |

| C-3 | 45.2 | s | Quaternary Center |

| CH | 24.5 | s | Gem-dimethyl |

F NMR (376 MHz, DMSO-

)

-

Shift:

-118.5 ppm (approx). -

Pattern: Multiplet (dd or ddd) due to coupling with H-5 and H-6.

Mass Spectrometry (ESI-MS)

Ionization Mode: Positive (ESI+)

Molecular Ion:

The fragmentation pattern is distinct for oxindoles. The initial loss of the carbonyl (CO) is a primary pathway, followed by ring contraction or loss of methyl groups.

Figure 2: Predicted fragmentation pathway. The loss of CO (28 Da) is characteristic of the cyclic amide.

Infrared Spectroscopy (FT-IR)

-

3200–3100 cm

: N-H stretch (Broad, H-bonded). -

1710–1690 cm

: C=O stretch (Amide I). Note: This is higher than typical amides due to ring strain in the 5-membered lactam. -

1620, 1590 cm

: Aromatic C=C skeletal vibrations. -

1150–1100 cm

: C-F stretch (Strong).

Troubleshooting & Quality Control

When analyzing synthesized or purchased batches, use this decision matrix:

| Observation | Diagnosis | Remediation |

| NMR: Doublet at 1.4 ppm + Quartet at 3.5 ppm | Incomplete Methylation. The reaction stopped at the mono-methyl stage. | Re-subject to reaction conditions with fresh NaH and MeI. |

| NMR: Singlet at 3.9 ppm | O-Methylation. Kinetic product formed. | Difficult to separate. Flash chromatography (Silica, Hex/EtOAc) required. |

| Appearance: Purple discoloration | Iodine Contamination. Decomposition of MeI or product oxidation. | Wash organic phase with 10% Na |

References

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for substituent effects).

Sources

An In-depth Technical Guide to 4-Fluoro-3,3-dimethylindolin-2-one (CAS: 866211-50-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoro-3,3-dimethylindolin-2-one, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the known biological relevance of the fluorinated oxindole scaffold, this document offers a scientifically grounded perspective on its synthesis, characterization, and prospective applications.

Introduction: The Strategic Value of Fluorinated Oxindoles

The indolin-2-one, or oxindole, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The strategic incorporation of fluorine into such structures can profoundly modulate their physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. These beneficial effects have led to a surge in the development of fluorinated pharmaceuticals.

4-Fluoro-3,3-dimethylindolin-2-one is a member of this promising class of compounds. The presence of a fluorine atom on the benzene ring and a gem-dimethyl group at the 3-position creates a unique chemical entity with potential applications as a building block for more complex molecules, including enzyme inhibitors and modulators of cellular signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-3,3-dimethylindolin-2-one is presented in the table below.

| Property | Value | Source |

| CAS Number | 866211-50-9 | [1] |

| Molecular Formula | C₁₀H₁₀FNO | [1] |

| Molecular Weight | 179.19 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | Inferred |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and methanol | Inferred |

| SMILES | O=C1NC2=C(C(F)=CC=C2)C1(C)C | [2] |

Proposed Synthesis of 4-Fluoro-3,3-dimethylindolin-2-one

While a specific, detailed synthesis for 4-Fluoro-3,3-dimethylindolin-2-one is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry methodologies for the synthesis of related oxindoles. The following multi-step synthesis is designed for its logical progression and reliance on well-understood reaction mechanisms.

Caption: Proposed synthetic workflow for 4-Fluoro-3,3-dimethylindolin-2-one.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-Fluoroindole from 2-Fluoro-6-nitrotoluene

This initial step is based on the Leimgruber-Batcho indole synthesis, a reliable method for preparing indoles from o-nitrotoluenes.

-

Reaction: Condensation of 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, followed by reductive cyclization.

-

Procedure:

-

To a solution of 2-fluoro-6-nitrotoluene (1 equivalent) in DMF, add DMF-DMA (2-3 equivalents).

-

Heat the mixture to reflux (approximately 120°C) for 18-24 hours, monitoring the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude enamine intermediate.

-

Dissolve the crude enamine in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H₂ gas at 1-3 atm) at room temperature for 3-5 hours.

-

Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude 4-fluoroindole by column chromatography on silica gel.

-

Step 2: Oxidation of 4-Fluoroindole to 4-Fluoroindolin-2-one (4-Fluorooxindole)

The conversion of an indole to an oxindole can be achieved through various oxidative methods. A common approach involves the use of N-bromosuccinimide (NBS) in an aqueous solvent system.

-

Reaction: Oxidation of the 2-position of the indole ring.

-

Procedure:

-

Dissolve 4-fluoroindole (1 equivalent) in a mixture of t-butanol and water.

-

Cool the solution in an ice bath and add N-bromosuccinimide (1.1 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 4-fluorooxindole by recrystallization or column chromatography.

-

Step 3: Gem-Dimethylation of 4-Fluorooxindole

The final step involves the exhaustive methylation at the 3-position of the oxindole ring. This is typically achieved by deprotonation with a strong base followed by reaction with an excess of a methylating agent.

-

Reaction: Deprotonation of the acidic C-H at the 3-position, followed by two successive Sₙ2 reactions with methyl iodide.

-

Procedure:

-

To a solution of 4-fluorooxindole (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 2.2 equivalents) portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0°C and add methyl iodide (CH₃I, >2.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, 4-Fluoro-3,3-dimethylindolin-2-one, by column chromatography on silica gel.

-

Spectroscopic Characterization (Predicted)

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F coupling. A broad singlet for the N-H proton. A singlet for the two methyl groups (6H). |

| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (some showing C-F coupling), the quaternary carbon at the 3-position, and the methyl carbons. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. |

| IR (Infrared) | Characteristic absorptions for N-H stretching (around 3200 cm⁻¹), C=O stretching (around 1710 cm⁻¹), and C-F stretching (in the 1100-1200 cm⁻¹ region). |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 179.19. |

Potential Applications in Drug Discovery

The 4-fluoro-3,3-dimethylindolin-2-one scaffold is a promising starting point for the development of novel therapeutic agents. The rationale for its potential applications is based on the established biological activities of the broader class of fluorinated oxindoles.

Sources

The Evolution of Fluorinated Indolinones: From Privileged Scaffolds to Targeted Therapeutics

Executive Summary

As a Senior Application Scientist navigating the intersection of synthetic chemistry and oncology, I have observed few structural motifs as impactful as the indolin-2-one (oxindole) scaffold. While early non-fluorinated indolinones demonstrated promising in vitro kinase inhibition, their clinical translation was severely bottlenecked by metabolic liabilities. The strategic incorporation of fluorine into the indolinone core—culminating in the discovery of Sunitinib (SU11248)—represents a masterclass in rational drug design. This whitepaper provides an in-depth technical analysis of the history, structural causality, quantitative structure-activity relationships (QSAR), and synthetic protocols driving the development of fluorinated indolinones.

The Indolin-2-one Scaffold and the Fluorine Paradigm

The indolin-2-one core is universally recognized as a "privileged structure" in medicinal chemistry, capable of serving as a versatile hydrogen-bond donor/acceptor system that mimics the adenine ring of ATP[1][2]. However, the true inflection point in its history was the introduction of fluorine.

The decision to fluorinate a lead compound is never arbitrary; it is a calculated maneuver driven by three mechanistic goals:

-

Metabolic Shielding: The C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~99 kcal/mol). Placing a fluorine atom at known "soft spots" blocks cytochrome P450 (CYP450) mediated oxidative metabolism[3].

-

Modulation of pKa: Fluorine's intense electronegativity exerts a strong inductive effect, lowering the pKa of adjacent basic amines, which enhances membrane permeability and oral bioavailability.

-

Halogen Bonding: Fluorine can engage in orthogonal multipolar interactions with protein backbone amides (e.g., in the hinge region of kinases), exponentially increasing target binding affinity[4][5].

Historical Milestones: The Causality of the C-5 Fluorine Substitution

The Predecessor: SU5416 (Semaxanib)

In the late 1990s, Sugen developed SU5416 (Semaxanib), the first small-molecule inhibitor designed specifically to target tumor angiogenesis via VEGFR2 inhibition[2][6]. While SU5416 exhibited potent in vitro activity against VEGFR2, it ultimately failed in Phase III clinical trials. The causality of this failure was fundamentally pharmacokinetic. The non-fluorinated indolinone core was highly susceptible to rapid first-pass metabolism, and the freebase compound possessed terrible filtration, drying properties, and poor aqueous solubility.

The Breakthrough: SU11248 (Sunitinib)

To rescue the indolinone pharmacophore, researchers engineered SU11248 (Sunitinib). The critical structural evolution was the introduction of a fluorine atom at the C-5 position of the indolin-2-one ring[3].

The Causality of the Design: The C-5 position of the indole/indolinone ring is highly electron-rich and serves as a primary target for CYP3A4-mediated aromatic hydroxylation. By replacing the C-5 hydrogen with a fluorine atom, researchers effectively created a metabolic blockade. This single atomic substitution drastically improved the compound's metabolic half-life. Furthermore, Sunitinib was formulated as a malate salt to resolve the solubility issues that plagued SU5416. In 2006, Sunitinib became the first multi-targeted small-molecule kinase inhibitor simultaneously approved by the FDA for two indications: metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST)[2][3].

Mechanistic Impact on RTK Signaling Pathways

Sunitinib operates as an ATP-competitive inhibitor. It inserts its fluorinated indolinone core into the highly conserved intracellular ATP-binding pocket of receptor tyrosine kinases (RTKs) such as VEGFR2, PDGFRβ, c-Kit, and FLT3[7][8]. By displacing ATP, it prevents the autophosphorylation of the receptor, thereby short-circuiting downstream signaling cascades (like PI3K/AKT and MAPK/ERK) that drive tumor angiogenesis and endothelial cell proliferation[2][8].

Fig 1. ATP-competitive inhibition of VEGFR2/PDGFRβ signaling by fluorinated indolinone Sunitinib.

Quantitative Structure-Activity Relationship (QSAR) Data

The addition of the fluorine atom did not just improve metabolic stability; it significantly tightened the binding affinity across a broader spectrum of RTKs, transitioning the molecule from a narrow-spectrum inhibitor to a highly potent, multi-targeted agent[2][8].

| Compound | Core Scaffold | VEGFR2 IC₅₀ | PDGFRβ IC₅₀ | Metabolic Stability | Clinical Outcome |

| SU5416 (Semaxanib) | Indolin-2-one (Non-fluorinated) | 1.23 µM* | 20 µM | Poor (Rapid C-5 Oxidation) | Discontinued (Phase III)[6][9] |

| SU11248 (Sunitinib) | 5-Fluoro-indolin-2-one | 80 nM | 2 nM | High (C-F bond blocks CYP3A4) | FDA Approved (2006)[3][7][8] |

*Note: IC₅₀ values are highly dependent on specific biochemical kinase assay conditions (e.g., ATP concentration). While some cellular assays report SU5416 VEGFR2 IC₅₀ at 1.23 µM[9], optimized cell-free biochemical assays have recorded values as low as 40 nM[10]. Regardless of the assay, Sunitinib consistently demonstrates superior multi-target potency and in vivo efficacy[8].

Advanced Synthetic Methodologies: Fluorination of Indolinones

While Sunitinib is traditionally synthesized from a pre-fluorinated precursor (e.g., 4-fluoroaniline)[11], modern drug discovery demands late-stage functionalization to rapidly generate DNA-encoded libraries (DELs) of fluorinated indolinones[1].

A major breakthrough in this space is the direct electrophilic fluorination of indoles to yield 3-fluorooxindoles and 3,3-difluorooxindoles using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[12][13]. Selectfluor acts as a safe, bench-stable source of electrophilic fluorine (F⁺).

Self-Validating Protocol: One-Pot Synthesis of 3-Fluorooxindoles via Selectfluor

This protocol utilizes an oxidative fluorination pathway where the indole is converted to an unstable 3-fluoroindolenine intermediate, followed by nucleophilic trapping by water to form the oxindole core[12][13].

Reagents & Materials:

-

3-Substituted Indole derivative (e.g., N-protected tryptophan)[13]

-

Ethyl Acetate (EtOAc) and Anhydrous Na₂SO₄

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 1.0 mmol of the N-protected 3-substituted indole in 14 mL of a 1:1 mixture of CH₃CN and H₂O in a round-bottom flask[13].

-

Causality Note: The presence of water is strictly required. It acts as the nucleophile that attacks the highly reactive 3-fluoroindolenine intermediate at the C-2 position, driving the formation of the carbonyl group of the oxindole[12].

-

-

Fluorination: Add Selectfluor (3.0 mmol) to the solution at room temperature[13].

-

Reaction Monitoring (Validation Check 1): Stir the mixture overnight. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS.

-

Self-Validation: The disappearance of the starting indole spot and the emergence of a more polar spot indicates successful conversion. If the starting material persists, gently elevate the temperature to 40 °C[14].

-

-

Quenching & Extraction: Once complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Extract the remaining aqueous layer with EtOAc (3 × 20 mL)[13].

-

Drying & Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient)[14].

-

Structural Confirmation (Validation Check 2): Confirm the purity and regioselectivity of the fluorination using ¹⁹F NMR and ¹H NMR[1][14].

-

Self-Validation: A successful 3-fluorooxindole synthesis will exhibit a characteristic ¹⁹F NMR distinct peak (typically around -152 ppm, depending on substituents) and the complete absence of the C-2 proton signal in the ¹H NMR[14].

-

Conclusion

The transition from SU5416 to Sunitinib is a definitive case study in the power of fluorine in drug discovery. By strategically deploying a single fluorine atom, researchers transformed a metabolically fragile indolinone into a robust, multi-targeted blockbuster therapeutic. Today, empowered by advanced late-stage fluorination reagents like Selectfluor, the indolin-2-one scaffold continues to serve as a foundational building block for the next generation of targeted oncology drugs.

References

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) ACS Chemical Reviews[Link]

-

Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo Technical University of Munich (mediaTUM)[Link]

-

Pfizer Inc., Pharmacia & Upjohn Company v. Mylan Pharmaceuticals (SU11248/SU5416 Patent Litigation) United States District Court for the District of Delaware[Link]

-

In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors AACR Journals (Cancer Research)[Link]

-

A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor Organic Letters (ACS Publications)[Link]

-

Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine NIH PubMed Central (PMC)[Link]

Sources

- 1. 7-Chloro-3,3-difluoroindolin-2-one | Benchchem [benchchem.com]

- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Semaxinib | VEGFR | TargetMol [targetmol.com]

- 10. SU 5416 | VEGFR | Tocris Bioscience [tocris.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

The Biological Activity and Pharmacological Utility of 4-Fluoro-3,3-dimethylindolin-2-one in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the development of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding to diverse biological targets. 4-Fluoro-3,3-dimethylindolin-2-one (CAS: 866211-50-9) is a highly specialized, functionally optimized building block. While not a standalone drug, it is a critical intermediate used to synthesize potent kinase inhibitors, epigenetic modulators, and central nervous system (CNS) agents.

This whitepaper provides an in-depth technical analysis of the structural rationale behind this specific scaffold, detailing how the gem-dimethyl and fluoro modifications dictate its biological activity, metabolic stability, and target engagement. Furthermore, we provide self-validating experimental workflows for evaluating derivatives of this core.

Structural Rationale & Pharmacophore Dynamics

The indolin-2-one (oxindole) core is a hallmark of several FDA-approved kinase inhibitors, most notably Sunitinib and Nintedanib. The core functions primarily as an ATP-competitive hinge binder in the kinase domain. However, unsubstituted indolin-2-ones suffer from metabolic liabilities and suboptimal physicochemical properties. The specific modifications in 4-Fluoro-3,3-dimethylindolin-2-one resolve these issues through precise causality [1, 2]:

A. The Indolin-2-one Core: Hinge Binding

The cyclic amide (lactam) of the indolin-2-one provides a rigid, dual hydrogen-bonding motif. The N1-H acts as a hydrogen bond donor, and the C2=O acts as a hydrogen bond acceptor. These interact directly with the peptide backbone of the kinase hinge region (e.g., Glu917 and Cys919 in VEGFR-2), anchoring the molecule within the ATP-binding pocket[1].

B. C3 Gem-Dimethyl Substitution: Metabolic Shielding

The C3 position of an unsubstituted indolin-2-one is highly acidic. In physiological conditions, it can undergo enolization to form a 2-hydroxyindole tautomer, which is highly susceptible to oxidative degradation by Cytochrome P450 (CYP) enzymes.

-

Causality: By installing a gem-dimethyl group at C3, the molecule is locked into its lactam form. This completely abolishes enolization, drastically increasing the metabolic half-life and preventing the formation of reactive, potentially toxic quinone-imine metabolites.

C. C4 Fluoro Substitution: Electronic and Steric Modulation

Fluorine is the most electronegative element, yet its van der Waals radius is comparable to oxygen.

-

Causality: Placing a fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect across the aromatic system. This lowers the pKa of the N1-H proton, making it a stronger, more effective hydrogen bond donor to the kinase hinge. Furthermore, the C4-fluoro group increases the overall lipophilicity (LogP) of the scaffold, enhancing cellular membrane permeability, while simultaneously blocking CYP-mediated aromatic hydroxylation at the C4 position.

Primary Biological Target: Receptor Tyrosine Kinases (RTKs)

Derivatives of 4-Fluoro-3,3-dimethylindolin-2-one exhibit profound biological activity against Receptor Tyrosine Kinases (RTKs) such as VEGFR, PDGFR, and FGFR. When functionalized at the C5 or C6 positions, these molecules act as Type I or Type II kinase inhibitors, competing with ATP and stabilizing the kinase in either an active (DFG-in) or inactive (DFG-out) conformation [2].

Fig 1: Mechanism of RTK inhibition by indolin-2-one derivatives and downstream signaling blockade.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To illustrate the biological impact of the 4-fluoro and 3,3-dimethyl modifications, the following table summarizes the representative pharmacological trajectory of the indolin-2-one scaffold as it is optimized for kinase inhibition.

| Scaffold Core | VEGFR-2 IC₅₀ (nM)* | Human Liver Microsome (HLM) T₁/₂ (min) | LogP (Calculated) | Primary Liability Addressed |

| Indolin-2-one | > 5,000 | < 15 | 1.2 | Baseline |

| 3,3-Dimethylindolin-2-one | 850 | > 60 | 2.1 | C3 Enolization & Oxidation |

| 4-Fluoro-3,3-dimethylindolin-2-one | 45 | > 120 | 2.6 | N1-H H-bond strength & C4 Oxidation |

*Note: IC₅₀ values represent functionalized derivatives (e.g., C5-arylated compounds) utilizing these specific core scaffolds to demonstrate relative potency shifts.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of compounds synthesized from the 4-Fluoro-3,3-dimethylindolin-2-one building block, researchers must employ self-validating assay systems.

Fig 2: High-throughput screening and validation workflow for indolin-2-one derivatives.

Protocol A: Self-Validating TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase screening because the time-delayed measurement eliminates compound autofluorescence, preventing false positives.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Plating: Dispense 100 nL of the 4-Fluoro-3,3-dimethylindolin-2-one derivative (in 100% DMSO) into a 384-well low-volume plate.

-

Control Assignment (The Self-Validating System):

-

Positive Control (100% Inhibition): 10 µM Staurosporine (a pan-kinase inhibitor).

-

Negative Control (0% Inhibition): 100 nL of pure DMSO.

-

-

Enzyme Addition: Add 5 µL of recombinant VEGFR-2 kinase (2 nM final concentration) to all wells. Incubate for 15 minutes at room temperature to allow hinge-binding equilibration.

-

Reaction Initiation: Add 5 µL of a master mix containing ATP (at the predetermined Km) and the biotinylated peptide substrate. Incubate for 60 minutes.

-

Detection: Add 10 µL of the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.

-

Read & Validate: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

-

Validation Metric: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if Z' ≥ 0.5 , proving the signal window is robust enough to trust the derivative's IC₅₀[3].

-

Protocol B: Liver Microsomal Stability Assay

To prove the causality of the 3,3-dimethyl group in preventing degradation, a microsomal stability assay must be performed.

Step-by-Step Methodology:

-

Incubation Mixture: Combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration with 1 µM of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Control Assignment: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate microsomal enzyme activity.

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

-

Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

-

Validation: The assay is valid only if Verapamil shows a half-life of < 15 minutes. The extended half-life (> 120 min) of the 4-Fluoro-3,3-dimethylindolin-2-one derivative confirms the success of the structural modifications.

References

-

Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. National Center for Biotechnology Information (NCBI) / PubMed Central (PMC).[Link] [1]

-

Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. National Center for Biotechnology Information (NCBI) / PubMed Central (PMC).[Link] [2]

-

Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate.[Link] [3]

4-Fluoro-3,3-dimethylindolin-2-one derivatives and analogs

As a Senior Application Scientist specializing in central nervous system (CNS) drug discovery, I frequently encounter the dual challenge of balancing target potency with blood-brain barrier (BBB) penetrance. The 4-fluoro-3,3-dimethylindolin-2-one (2-oxindole) scaffold represents a masterclass in structural optimization. It was specifically engineered to overcome P-glycoprotein (P-gp) mediated efflux while maintaining sub-nanomolar affinity for Phosphodiesterase 10A (PDE10A), a highly validated target for the treatment of schizophrenia[1].

This technical guide deconstructs the mechanistic rationale, structure-activity relationship (SAR), and self-validating experimental workflows required to synthesize and evaluate this privileged scaffold.

Mechanistic Rationale: The "Why" Behind the Scaffold

The indolin-2-one core is a recognized pharmacophore that mimics the hydrogen-bonding network of endogenous cyclic nucleotides (cAMP/cGMP) within the PDE10A catalytic pocket. However, unmodified oxindoles are susceptible to enolization, metabolic degradation, and poor brain exposure. The specific modifications of this scaffold address these liabilities through precise chemical causality:

-

3,3-Dimethylation : By introducing two methyl groups at the C3 position, we thermodynamically lock the molecule in the keto tautomer. This bis-alkylation prevents enolization and provides the necessary steric bulk to occupy the hydrophobic selectivity pocket of PDE10A. Furthermore, it increases the overall lipophilicity (LogP) required for passive BBB diffusion.

-

4-Fluoro Substitution : The addition of a fluorine atom at the C4 position is a calculated move to modulate the pKa of the adjacent oxindole NH. This electron-withdrawing effect strengthens the hydrogen-bond donor capacity of the NH group, anchoring it firmly to the conserved glutamine residue within the PDE10A binding site[2]. Crucially, the steric shielding provided by the fluorine atom lowers the P-gp efflux ratio, transforming a peripherally restricted hit into a highly brain-penetrant lead[3].

Pathway Visualization: Target Engagement in Striatal Neurons

PDE10A is highly enriched in the medium spiny neurons (MSNs) of the striatum. By inhibiting PDE10A, 4-fluoro-3,3-dimethylindolin-2-one derivatives prevent the degradation of cAMP and cGMP, thereby modulating the basal ganglia circuitry to produce an antipsychotic effect.

Mechanism of PDE10A inhibition by 2-oxindole derivatives in striatal neurons.

Structure-Activity Relationship (SAR) & Optimization Data

In the seminal optimization study by [3], the transition to the 4-fluoro-3,3-dimethylindolin-2-one core resolved critical pharmacokinetic liabilities. The table below summarizes the quantitative leap from the initial hit to the optimized lead (Compound 19e).

| Compound | Structural Features | PDE10A IC₅₀ (nM) | P-gp Efflux Ratio (ER) | Brain Penetration | In Vivo Efficacy (MED) |

| Derivative 1 | 2-Oxo-1,3-oxazolidin-3-yl phenyl substituted oxindole | 0.94 | 6.2 | Poor | N/A (Effluxed) |

| Compound 19e | 1-(cyclopropylmethyl)-4-fluoro-3,3-dimethylindolin-2-one core | 0.080 | 1.4 | Excellent | 0.3 mg/kg (oral, mice) |

Data synthesized from the structural optimization of PDE10A inhibitors.[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes an internal checkpoint to verify data reliability before proceeding to the next phase of drug development.

Protocol A: Synthesis of the 4-Fluoro-3,3-dimethylindolin-2-one Core

-

Causality : The bis-alkylation at the C3 position is thermodynamically driven to prevent enolization, locking the oxindole in the keto form. This is essential for stable hydrogen bonding within the PDE10A selectivity pocket.

-

Step-by-Step :

-

Deprotonation : Dissolve 4-fluoroindolin-2-one in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise.

-

Alkylation : Slowly add methyl iodide (MeI, 2.5 eq) to the enolate intermediate. Stir the reaction mixture at room temperature for 2 hours.

-

Quenching & Extraction : Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) to safely neutralize unreacted NaH. Extract the aqueous layer with ethyl acetate (EtOAc).

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).

-

-

Self-Validating Checkpoint : Analyze the product via ¹H-NMR. The assay is validated by the complete disappearance of the C3-proton signal (~3.5 ppm) and the appearance of a distinct 6-proton singlet (~1.4 ppm), confirming successful di-methylation without over-alkylation at the nitrogen atom.

Protocol B: In Vitro PDE10A Enzymatic Assay (HTRF)

-

Causality : To validate target engagement without interference from compound auto-fluorescence (a common artifact in CNS library screening), we employ a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the conversion of cAMP to AMP.

-

Step-by-Step :

-

Enzyme Preparation : Dilute recombinant human PDE10A enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1% BSA).

-

Compound Titration : Prepare a 10-point, 3-fold serial dilution of the test derivative in DMSO. Transfer to a 384-well plate ensuring the final DMSO concentration remains <1%.

-

Reaction Initiation : Add cAMP (at a final concentration corresponding to its specific Kₘ value) to initiate the reaction. Incubate for 30 minutes at room temperature.

-

Detection : Add HTRF detection reagents (anti-cAMP cryptate and d2-labeled cAMP). Incubate for 1 hour in the dark.

-

Readout : Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm using a compatible microplate reader.

-

-

Self-Validating Checkpoint : The assay must include a known reference inhibitor (e.g., MP-10 or Papaverine) to normalize plate-to-plate variability. The data is only considered valid if the calculated Z'-factor for the plate is > 0.6.

Protocol C: Bidirectional Permeability Assay (P-gp Efflux)

-

Causality : High P-gp efflux (Efflux Ratio > 3) leads to sub-therapeutic brain exposures. We utilize an MDCKII-MDR1 transwell system to simulate the BBB and quantify the exact efflux liability modulated by the 4-fluoro substitution.

-

Step-by-Step :

-

Cell Culture : Seed MDCKII cells stably transfected with the human MDR1 gene onto transwell polycarbonate inserts. Culture for 4-5 days until tight junctions form.

-

Integrity Check : Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 150 Ω·cm² are utilized.

-

Dosing : Add the test compound (1 µM) to either the apical (A) or basolateral (B) chamber in transport buffer.

-

Incubation : Incubate at 37°C for 2 hours. Extract aliquots from the receiver chambers at t=120 min.

-

Quantification : Analyze the samples using LC-MS/MS to determine the apparent permeability (Pₐₚₚ) in both A-to-B and B-to-A directions.

-

-

Self-Validating Checkpoint : Calculate the Efflux Ratio (ER = Pₐₚₚ(B-A) / Pₐₚₚ(A-B)). A concurrent assay using a known P-gp substrate (e.g., Digoxin) must yield an ER > 5 to validate the functional and active expression of the efflux transporter in the specific cell batch.

References

-

Yoshikawa, M., Kamisaki, H., et al. (2015). "Design and synthesis of a novel 2-oxindole scaffold as a highly potent and brain-penetrant phosphodiesterase 10A inhibitor." Bioorganic & Medicinal Chemistry, 23(22), 7138-7149. Available at:[Link]

-

Oki, H., Zama, Y. (2015). "Crystal structure of the catalytic domain of PDE10A complexed with highly potent and brain-penetrant PDE10A Inhibitor with 2-oxindole scaffold (PDB ID: 5AXQ)." Worldwide Protein Data Bank. Available at:[Link]

Sources

- 1. 1-(cyclopropylmethyl)-4-fluoro-3,3-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one - CAS号 1357192-27-8 - 摩熵化学 [molaid.com]

- 2. wwPDB: pdb_00005axq [wwpdb.org]

- 3. Design and synthesis of a novel 2-oxindole scaffold as a highly potent and brain-penetrant phosphodiesterase 10A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluoro-3,3-dimethylindolin-2-one: A Versatile 2-Oxindole Scaffold in CNS Drug Discovery

Executive Summary

The development of central nervous system (CNS) therapeutics is frequently bottlenecked by poor blood-brain barrier (BBB) penetration and rapid metabolic clearance. 4-Fluoro-3,3-dimethylindolin-2-one (CAS: 866211-50-9) has emerged as a highly privileged 2-oxindole building block in medicinal chemistry. By leveraging specific steric and electronic modifications—namely, a fluorine atom at the C4 position and gem-dimethylation at the C3 position—this scaffold dramatically improves the pharmacokinetic and pharmacodynamic profiles of neuroactive compounds.

This technical guide explores the structural rationale, synthetic methodologies, and primary pharmacological applications of 4-fluoro-3,3-dimethylindolin-2-one, with a specific focus on its role in developing Phosphodiesterase 10A (PDE10A) inhibitors for schizophrenia and monoamine reuptake inhibitors for vasomotor symptoms[1][2].

Structural Rationale & Physicochemical Profile

The core structure of 4-fluoro-3,3-dimethylindolin-2-one is a bicyclic indole derivative consisting of a benzene ring fused to a nitrogen-containing pyrrole ring (lactam)[3]. The deliberate functionalization of this core serves specific mechanistic purposes in drug design:

-

3,3-Dimethyl Substitution (Metabolic Shielding): Unsubstituted 2-oxindoles are prone to enolization and rapid oxidative metabolism at the C3 position. The addition of two methyl groups creates a quaternary carbon, completely blocking C3 oxidation. Furthermore, the gem-dimethyl groups significantly enhance the compound's lipophilicity, a critical parameter for passive diffusion across the BBB[3].

-

4-Fluoro Substitution (Electronic Tuning): Fluorine is the most electronegative element and a classic bioisostere for hydrogen. Positioned at C4, it withdraws electron density from the aromatic ring, which can strengthen

stacking interactions with aromatic residues in target protein binding pockets (such as the PDE10A active site)[1]. Additionally, it prevents cytochrome P450-mediated hydroxylation at the C4 position, extending the half-life of the resulting drug.

Synthetic Methodology & Causality

The synthesis of 4-fluoro-3,3-dimethylindolin-2-one is typically achieved via the reductive cyclization of a nitro-aryl precursor. The protocol below details the zinc-mediated reduction workflow, engineered for high yield and purity[4].

Self-Validating Experimental Protocol: Zinc-Mediated Reductive Cyclization

Objective: To convert the open-chain precursor (e.g., a 2-(2-fluoro-6-nitrophenyl)-2-methylpropanoate derivative) into the closed 2-oxindole ring.

-

Reaction Setup: Dissolve the nitro-aryl precursor (approx. 17.5 mmol) in 40 mL of glacial acetic acid (AcOH). Slowly add zinc dust (382 mmol) to the stirring solution[4].

-

Causality: Acetic acid acts as both the solvent and the necessary proton donor for the reduction of the nitro group. Zinc dust provides the electrons. A large excess of zinc is used to ensure complete reduction before side reactions can occur.

-

-

Thermal Activation: Heat the reaction mixture to 100 °C and stir continuously for 48 hours[4].

-

Causality: While the reduction of the nitro group to an aniline occurs relatively quickly, the subsequent intramolecular amidation (cyclization) to form the lactam ring requires significant activation energy. Maintaining 100 °C ensures the thermodynamic product (the 2-oxindole) is formed quantitatively.

-

-

Filtration and Workup: Cool the mixture to room temperature and filter through a Celite pad to remove unreacted zinc and solid zinc acetate byproducts. Concentrate the filtrate under reduced pressure[4].

-

Validation Step: Perform Thin-Layer Chromatography (TLC). The disappearance of the bright yellow nitro precursor spot confirms complete reduction.

-

-

Purification: Purify the crude residue via silica gel column chromatography using a Hexane/Ethyl Acetate (8:2) mobile phase[4].

-

Causality: The highly lipophilic 3,3-dimethyl groups cause the target lactam to elute rapidly in non-polar solvent mixtures, allowing easy separation from polar degradation products.

-

-

Analytical Confirmation: Validate the final product using LC-MS (Expected mass: m/z 180 [M+H]+) and

H-NMR to confirm the presence of the gem-dimethyl singlet and the characteristic fluorine splitting on the aromatic protons[2].

Step-by-step synthesis workflow for 4-Fluoro-3,3-dimethylindolin-2-one via zinc-mediated reduction.

Therapeutic Application I: Schizophrenia & PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme highly and selectively expressed in the medium spiny neurons (MSNs) of the mammalian striatum. It hydrolyzes the second messengers cAMP and cGMP. Inhibiting PDE10A elevates these cyclic nucleotides, modulating the basal ganglia circuit and producing profound antipsychotic effects without the severe motor side effects associated with direct D2 receptor antagonists[1].

Overcoming P-glycoprotein (P-gp) Efflux

Early PDE10A inhibitors suffered from high P-glycoprotein (P-gp) efflux ratios (ER). P-gp is an ATP-binding cassette transporter at the BBB that actively pumps foreign substances back into the bloodstream, severely limiting central exposure[1].

Using Structure-Based Drug Design (SBDD), researchers replaced earlier, highly effluxed moieties (like oxazolidinone-phenyl rings) with the 4-fluoro-3,3-dimethylindolin-2-one scaffold. The rigid, lipophilic nature of this 2-oxindole core reduced the molecule's affinity for the P-gp binding pocket while perfectly anchoring into the hydrophobic selectivity pocket of the PDE10A enzyme[1]. This led to the discovery of Compound 19e , a highly potent, brain-penetrant clinical candidate[1].

Quantitative Data: Scaffold Optimization

| Compound | Structural Scaffold | PDE10A IC | P-gp Efflux Ratio (ER) | In Vivo Efficacy (MED) |

| Derivative 1 | (2-Oxo-1,3-oxazolidin-3-yl) phenyl | 0.94 | 6.2 (High Efflux) | N/A (Poor brain penetration) |

| Compound 19e | 4-Fluoro-3,3-dimethylindolin-2-one | 0.080 | 1.4 (Low Efflux) | 0.3 mg/kg (Oral, mice) |

Data summarized from Yoshikawa et al., 2015, demonstrating the superiority of the 4-fluoro-3,3-dimethylindolin-2-one scaffold in reducing efflux and boosting potency[1].

Mechanism of PDE10A inhibition by 2-oxindole derivatives in striatal medium spiny neurons.

Therapeutic Application II: Vasomotor Symptoms (VMS)

Beyond schizophrenia, the 4-fluoro-3,3-dimethylindolin-2-one scaffold is utilized as a critical intermediate in the synthesis of monoamine reuptake inhibitors targeting the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT)[2].

Vasomotor symptoms (VMS), commonly known as hot flashes, are triggered by estrogen fluctuations that disrupt homeostasis in the thermoregulatory center of the hypothalamus[2]. Because hormone replacement therapy carries oncogenic risks for certain patients, non-hormonal modulation of NE and 5-HT levels is a validated alternative[2].

The 2-oxindole core is reacted with epoxides (e.g.,[(2R, 3R)-3-phenyloxiran-2-yl]methanol) to generate complex phenylaminopropanol derivatives[2]. The 4-fluoro-3,3-dimethylindolin-2-one moiety provides the exact steric bulk and lipophilicity required to competitively block the monoamine binding sites on hNET and hSERT, thereby prolonging the residence time of neurotransmitters in the synaptic cleft and restoring thermoregulatory balance[2].

References

-

Yoshikawa, M., et al. (2015). "Design and synthesis of a novel 2-oxindole scaffold as a highly potent and brain-penetrant phosphodiesterase 10A inhibitor." Bioorganic & Medicinal Chemistry, 23(22), 7138-49.[Link]

-

Yoshikawa, M. (2016). "ピリダジン-4(1H)-オン環を基本骨格とする 新規ホスホジエステラーゼ 10A 阻害薬の創製" (Creation of novel phosphodiesterase 10A inhibitors based on a pyridazin-4(1H)-one ring). Tohoku University Institutional Repository.[Link]

- Mewshaw, R. E., et al. (2005). "1-(1h-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenyl propan-2-ol derivatives and related compounds as modulators of the norepinephrine (ne) and the serotonine (5-ht) activity and the monoamine reuptake for the treatment of vasomotor symptoms (vms).

Sources

- 1. Design and synthesis of a novel 2-oxindole scaffold as a highly potent and brain-penetrant phosphodiesterase 10A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2005097744A1 - 1-(1h-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenyl propan-2-ol derivatives and related compounds as modulators of the norepinephrine (ne) and the serotonine (5-ht) activity and the monoamine reuptake for the treatment of vasomotor symptoms (vms) - Google Patents [patents.google.com]

- 3. CAS 872141-28-1: 5-BROMO-4-FLUORO-3,3-DIMETHYL-2,3-DIHYDRO… [cymitquimica.com]

- 4. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

Methodological & Application

Application Note: 4-Fluoro-3,3-dimethylindolin-2-one in Medicinal Chemistry

This guide provides a comprehensive technical workflow for the synthesis, functionalization, and application of 4-Fluoro-3,3-dimethylindolin-2-one , a privileged scaffold in the design of ion channel modulators (e.g., KCNQ openers) and kinase inhibitors.

Executive Summary & Strategic Value

The 4-Fluoro-3,3-dimethylindolin-2-one scaffold (CAS: 866211-50-9) represents a highly specialized pharmacophore. In modern drug discovery, this motif addresses two critical failure modes in lead optimization: metabolic lability and conformational entropy .

-

Metabolic Blockade: The gem-dimethyl group at C3 acts as a "metabolic seal," preventing rapid oxidation to isatin derivatives or hydroxylated metabolites, a common liability for unsubstituted oxindoles.

-

Electronic Modulation: The C4-fluorine atom exerts a strong inductive effect (-I), lowering the pKa of the amide nitrogen (N1) and altering the electron density of the aromatic ring, which influences π-stacking interactions in protein binding pockets (e.g., the hydrophobic selectivity pocket of KCNQ potassium channels).

This guide details the synthesis of this core, its regioselective functionalization, and its application in synthesizing ion channel modulators.

Chemical Pathway Visualization

The following diagram outlines the logical workflow for synthesizing the core scaffold and its subsequent divergence into bioactive libraries.

Figure 1: Synthetic workflow transforming the 4-fluorooxindole precursor into the stabilized 3,3-dimethyl core and downstream libraries.

Core Protocol: Synthesis of the Scaffold

Objective: Synthesize 4-Fluoro-3,3-dimethylindolin-2-one from 4-fluorooxindole.

Mechanism: Double nucleophilic substitution (

Reagents & Equipment

| Reagent | Equivalents | Role |

| 4-Fluorooxindole | 1.0 | Starting Material |

| Methyl Iodide (MeI) | 2.5 - 3.0 | Alkylating Agent |

| Sodium Hydride (NaH) | 2.5 - 3.0 | Base (60% dispersion in oil) |

| THF (Anhydrous) | Solvent | Reaction Medium (0.1 M conc.) |

| Ammonium Chloride | Excess | Quenching Agent (Sat. Aq.) |

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

or -

Deprotonation:

-

Charge the flask with NaH (2.5 eq). Wash with dry hexanes (2x) if removing mineral oil is desired (optional but recommended for easier workup).

-

Suspend NaH in anhydrous THF and cool to 0°C in an ice bath.

-

Add 4-Fluorooxindole (1.0 eq) portion-wise (solid) or dropwise (if dissolved in minimal THF) over 15 minutes. Caution: Hydrogen gas evolution.

-

Stir at 0°C for 30 minutes to ensure complete formation of the dianion (deprotonation at N1 and C3).

-

-

Alkylation:

-

Add Methyl Iodide (2.5 eq) dropwise via syringe.

-

Allow the reaction to warm slowly to Room Temperature (25°C) .

-

Stir for 3–12 hours. Monitor via TLC (EtOAc/Hexanes) or LC-MS. The mono-methylated intermediate may appear transiently; ensure reaction proceeds to the dimethyl product.

-

-

Workup:

-

Cool the mixture to 0°C.

-

Quench carefully with saturated aqueous

. -

Extract with Ethyl Acetate (3x). Combine organic layers.

-

Wash with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

The crude product is often pure enough for use. If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

-

Yield Expectation: 85–95%.

-

Critical Insight: The 3,3-dimethylation is favored over N-methylation if the C3-enolate is formed first. However, N-methylation can occur as a side reaction if stoichiometry is not controlled. Using >2 eq of base ensures the C3 position is fully deprotonated. If N-methylation is undesired but occurs, a protecting group strategy (e.g., Boc-protection of N1 before methylation) may be required, though direct alkylation usually favors C3 due to thermodynamics.

Advanced Functionalization: Regioselectivity

Once the 3,3-dimethyl core is established, introducing functional handles is the next step. The presence of the 4-fluoro group and the 3,3-dimethyl steric bulk dictates the regioselectivity of Electrophilic Aromatic Substitution (SEAr).

Regioselectivity Logic (SEAr)

-

N1 (Amide): Strong activator, directs ortho (C7) and para (C5).

-

C4-Fluorine: Deactivator, directs ortho (C3, C5) and para (C7).

-

C3-Dimethyl: Steric blocker.

Competition (C5 vs. C7):

-

Position C5: Para to Nitrogen (Activating) + Ortho to Fluorine (Deactivating).

-

Position C7: Ortho to Nitrogen (Activating) + Para to Fluorine (Deactivating).

Experimental Observation: While C5 is electronically activated by the nitrogen, the C7 position is often the site of bromination due to the combined directing effects and the steric environment created by the C4-fluorine and C3-dimethyl groups. Commercial availability of 7-Bromo-4-fluoro-3,3-dimethylindolin-2-one (CAS 1694001-43-8) confirms that C7 functionalization is chemically accessible and stable.

Protocol: C7-Bromination

-

Reagents: N-Bromosuccinimide (NBS) (1.05 eq) in Acetonitrile (

) or DMF. -

Conditions: Stir at

. -

Outcome: This yields the aryl bromide, a versatile handle for Suzuki-Miyaura coupling to attach biaryl systems (common in KCNQ openers).

Case Study: Design of KCNQ (Kv7) Modulators

Context: The KCNQ2-5 channels are targets for epilepsy and pain. The drug Retigabine and the candidate BMS-204352 utilize 3,3-disubstituted oxindoles or similar cores.

Application of 4-Fluoro-3,3-dimethylindolin-2-one:

-

Pharmacophore: The oxindole mimics the amide pharmacophore of Retigabine but with a rigidified core.

-

Fluorine Role: The C4-fluorine modulates the electrostatic potential surface of the aromatic ring, potentially enhancing interactions with the channel's hydrophobic gating pocket (Trp residue interactions).

-

Synthesis of Analog:

-

Step 1: Synthesize 4-Fluoro-3,3-dimethylindolin-2-one (as per Section 3).

-

Step 2: N-alkylation with a "tail" group (e.g., 4-fluorobenzyl chloride) using

in DMF. -

Step 3: Evaluate in a Thallium Flux assay or Patch Clamp electrophysiology for KCNQ2/3 channel opening activity.

-

References

-

Patent: Synthesis of Fluorin

- Title: 1-(1H-indol-1-yl)-3-(4-methylpiperazin-1-yl)

- Relevance: Describes the specific transformation of 4-fluoro-1,3-dihydro-2H-indol-2-one to the 3,3-dimethyl deriv

-

Source:

-

Regioselectivity in Fluorin

-

General Methodology for 3-Fluorooxindole Synthesis.

-

Oxindole Scaffolds in Drug Discovery.

- Title: Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors.

- Relevance: Illustrates the utility of 3,3-disubstituted oxindoles as bioactive scaffolds.

-

Source:

Sources

Application Note: Synthesis, Functionalization, and Mechanistic Profiling of 4-Fluoro-3,3-dimethylindolin-2-one Scaffolds

Scientific Context & Structural Causality

The indolin-2-one (oxindole) core is a privileged pharmacophore in medicinal chemistry, serving as the critical hinge-binding motif in numerous receptor tyrosine kinase (RTK) inhibitors (e.g., Sunitinib)[1]. However, the unsubstituted oxindole core presents significant developmental liabilities, primarily due to its propensity for enolization and CYP450-mediated metabolic oxidation at the C3 position.

To overcome these limitations, 4-Fluoro-3,3-dimethylindolin-2-one (CAS: 866211-50-9) has emerged as a highly optimized building block. The structural modifications engineered into this scaffold are highly deliberate:

-

Causality of 3,3-Dimethylation: Exhaustive methylation at the C3 position completely blocks tautomerization to the enol form and eliminates the primary site of oxidative metabolism[2]. Furthermore, the gem-dimethyl group introduces steric bulk that restricts the conformational flexibility of the oxindole ring, often locking the molecule into a bioactive conformation that enhances target affinity.

-

Causality of 4-Fluoro Substitution: The incorporation of a fluorine atom at the C4 position exerts a strong electron-withdrawing inductive (-I) effect. This modulates the pKa of the adjacent lactam NH, significantly enhancing its hydrogen-bond donor capacity—a critical factor for hinge-region binding in kinases[3]. Additionally, the C4-fluorine provides a metabolic shield against aromatic oxidation and dictates the regioselectivity of downstream functionalizations via steric and electronic directing effects.

Mandatory Visualization: Mechanistic & Synthetic Workflows

Synthetic workflow for the preparation and functionalization of the oxindole core.

Mechanistic rationale for regioselective C5-bromination via directing effects.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Key Intermediates

| Compound Name | CAS Number | Mol. Formula | Exact Mass | Key Structural Feature |

| 4-Fluoroindolin-2-one | 552866-98-5 | C8H6FNO | 151.04 | Unsubstituted C3 position |

| 4-Fluoro-3,3-dimethylindolin-2-one | 866211-50-9 | C10H10FNO | 179.07 | Exhaustive C3-dimethylation |

| 5-Bromo-4-fluoro-3,3-dimethylindolin-2-one | 872141-28-1[3] | C10H9BrFNO | 257.99 | C5-brominated handle |

Table 2: Reaction Optimization for C3-Dimethylation

Objective: Achieve exhaustive C3-dimethylation while preventing N-alkylation.

| Entry | Base (Equiv) | Alkylating Agent | Solvent | Temp (°C) | Yield (%) | IPC Observation (LC-MS) |

| 1 | K2CO3 (3.0) | MeI (3.0 eq) | DMF | 80 | 45 | High mono-methylated byproduct |

| 2 | NaH (2.5) | MeI (2.5 eq) | THF | 0 to 25 | 92 | Clean conversion to [M+H]+ 180 |

| 3 | LiHMDS (3.0) | MeI (3.0 eq) | THF | -78 to 0 | 88 | Clean conversion, higher cost |

Note: Sodium hydride (NaH) provides the optimal balance of basicity to deprotonate the C3 carbon (pKa ~18) without requiring cryogenic conditions, driving the exhaustive methylation efficiently[2].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 4-Fluoro-3,3-dimethylindolin-2-one

Objective: Exhaustive electrophilic methylation of the C3 position.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-Fluoroindolin-2-one (5.0 g, 33.1 mmol) and anhydrous THF (100 mL).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 3.31 g, 82.7 mmol, 2.5 equiv) in small portions over 15 minutes to control the evolution of hydrogen gas.

-

Activation: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the enolate.

-

Electrophile Addition: Add Methyl Iodide (5.15 mL, 82.7 mmol, 2.5 equiv) dropwise via syringe over 10 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

-

In-Process Control (IPC) & Validation:

-

Self-Validation Check: Withdraw a 10 µL aliquot, quench with 100 µL MeOH, and analyze via LC-MS. The reaction is complete when the starting material ([M+H]+ = 152) and mono-methylated intermediate ([M+H]+ = 166) are <1% relative to the target product ([M+H]+ = 180).

-

-

Workup: Quench the reaction carefully with saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Post-Reaction Validation (NMR): 1H NMR (CDCl3) must show a sharp 6H singlet at ~1.40 ppm (confirming the gem-dimethyl group) and the complete disappearance of the 2H singlet at ~3.50 ppm (characteristic of the unsubstituted C3 position).

Protocol 2: Regioselective Synthesis of 5-Bromo-4-fluoro-3,3-dimethylindolin-2-one

Objective: Electrophilic aromatic bromination at the C5 position to create a cross-coupling handle[3].

Step-by-Step Methodology:

-

Preparation: Dissolve 4-Fluoro-3,3-dimethylindolin-2-one (4.0 g, 22.3 mmol) in anhydrous DMF (40 mL) in a 100 mL round-bottom flask shielded from light (using aluminum foil).

-

Reagent Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (4.17 g, 23.4 mmol, 1.05 equiv) portion-wise over 10 minutes.

-

Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

In-Process Control (IPC) & Validation:

-

Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The product spot will elute slightly faster (less polar) than the starting material. Confirm via LC-MS: look for the characteristic 1:1 isotopic doublet at m/z 258.0 / 260.0 ([M+H]+), validating mono-bromination.

-

-

Workup: Pour the reaction mixture into ice water (150 mL) to precipitate the product. Filter the resulting solid under vacuum, wash with cold water (3 × 20 mL), and dry under high vacuum at 45 °C overnight.

-

Post-Reaction Validation (NMR): 1H NMR (CDCl3) will show the loss of the C5 aromatic multiplet. The aromatic region will simplify, confirming substitution strictly at the C5 position dictated by the synergistic directing effects of the N1 and F4 atoms.

References

-

Copper-Catalyzed Domino Coupling Reaction: An Efficient Method to Synthesize Oxindoles Source: RSC Advances (The Royal Society of Chemistry) URL:[Link][2]

-

Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas Source: PMC (National Institutes of Health) URL:[Link][1]

Sources

- 1. Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. CAS 872141-28-1: 5-BROMO-4-FLUORO-3,3-DIMETHYL-2,3-DIHYDRO… [cymitquimica.com]

Application Note: 4-Fluoro-3,3-dimethylindolin-2-one in Medicinal Chemistry

Executive Summary

4-Fluoro-3,3-dimethylindolin-2-one (CAS: 866211-50-9) represents a high-value pharmacophore scaffold characterized by two distinct structural features: the gem-dimethyl group at the C3 position and a fluorine substituent at the C4 position.[1]

This specific substitution pattern addresses two critical failure modes in early-stage drug discovery:

-

Metabolic Instability: The gem-dimethyl group at C3 blocks the common metabolic oxidation of the oxindole core (indolin-2-one), forcing metabolism to the aromatic ring or preventing it entirely (Thorpe-Ingold effect).[1]

-

Conformational Entropy: The bulk of the C3 methyls restricts the rotation of substituents, pre-organizing the molecule into a bioactive conformation (bioactive conformer stabilization).[1]

This guide details the application of this building block in the synthesis of PDE10A inhibitors (Schizophrenia) and KCNQ channel modulators , alongside a validated protocol for its synthesis and functionalization.[1]

Chemical Profile & Rationale[1][2][3][4][5][6][7][8]

The "Gem-Dimethyl" & "Fluoro" Synergy

The combination of C3-dimethylation and C4-fluorination creates a "privileged" chemical space.[1]

| Feature | Medicinal Chemistry Impact | Mechanism |

| 3,3-Dimethyl (Gem-dimethyl) | Metabolic Blockade | Prevents hydroxylation at the C3 position (a primary metabolic soft spot in oxindoles).[1][2] |

| Conformational Lock | Induces the Thorpe-Ingold effect, reducing the entropic penalty of binding to protein targets.[1] | |

| Lipophilicity | Increases logP, improving blood-brain barrier (BBB) penetration (critical for CNS targets).[1][2] | |

| 4-Fluoro Substitution | Electronic Modulation | Lowers the pKa of the NH group, potentially strengthening H-bond donor capability.[1] |

| Metabolic Stability | Blocks P450-mediated oxidation at the electron-rich C4 position.[1] | |

| Steric/Electrostatic | The small Van der Waals radius of Fluorine (1.47 Å) mimics Hydrogen (1.20 Å) but alters the electrostatic potential surface.[1] |

Case Study Applications

Application A: PDE10A Inhibitors (Psychiatric Disorders)

Context: Phosphodiesterase 10A (PDE10A) inhibitors are therapeutic targets for schizophrenia and Huntington's disease.[1][2] The oxindole scaffold is a proven chemotype for PDE10A binding.[1]

Role of 4-Fluoro-3,3-dimethylindolin-2-one: In the development of potent PDE10A inhibitors, such as Compound 19e (cited in literature), this scaffold serves as the "cap" that fits into the hydrophobic selectivity pocket of the enzyme.[1][2]

-

Problem: Unsubstituted oxindoles suffer from rapid clearance due to C3 oxidation.

-

Solution: The 3,3-dimethyl group blocks this pathway.[1]

-

Optimization: The 4-fluoro group modulates the electron density of the aromatic ring, optimizing pi-stacking interactions with phenylalanine residues (e.g., Phe729) in the PDE10A active site while preventing metabolic attack at the C4 position.[1][2]

Application B: KCNQ (Kv7) Channel Openers

Context: KCNQ2-5 openers (e.g., Retigabine, BMS-204352) are used for epilepsy and stroke.[1][2] BMS-204352 utilizes a 3,3-disubstituted oxindole core.[1]

Role of the Scaffold:

-

Bioisosterism: 4-Fluoro-3,3-dimethylindolin-2-one acts as a bioisostere for the 3,3-bis(trifluoromethyl) or 3,3-dichloro variants found in first-gen openers.[1][2]

-

Safety Profile: Replacing heavier halogens (Cl, Br) with Fluorine reduces the risk of reactive metabolite formation while maintaining the necessary lipophilicity for CNS penetration.[1][2]

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of this specific scaffold.

Figure 1: SAR Logic Tree demonstrating how the 4-fluoro-3,3-dimethyl substitutions resolve common metabolic liabilities of the oxindole core.[1]

Experimental Protocol: Synthesis & Functionalization

Objective: Synthesis of 4-Fluoro-3,3-dimethylindolin-2-one from 4-fluoroisatin or 4-fluorooxindole. Scale: 10 mmol (adaptable to gram-scale).

Method A: Direct Alkylation of 4-Fluorooxindole (Preferred)

This method is most efficient if 4-fluorooxindole is available.[1]

Reagents: